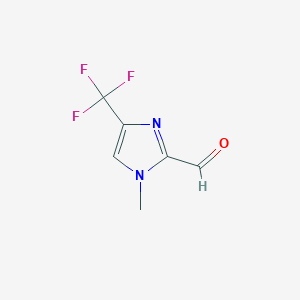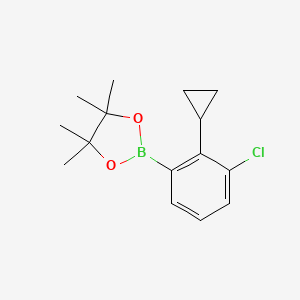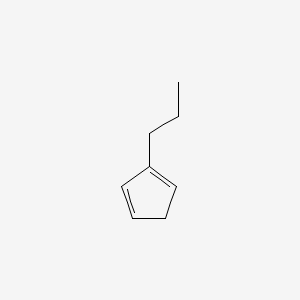
1,3-Cyclopentadiene, 2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 2-propyl- is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol It is a derivative of cyclopentadiene, where a propyl group is attached to the second carbon of the cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the propyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Cyclopentadiene, 2-propyl- may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, ensuring efficient conversion of starting materials to the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 2-propyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Cyclopentadienone derivatives
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or nitro-substituted cyclopentadiene derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 2-propyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 2-propyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal centers in catalytic systems, forming metallocene complexes that facilitate various chemical reactions.
Pathways Involved: The formation of metallocene complexes involves the coordination of the cyclopentadiene ring to the metal center, followed by subsequent catalytic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: The parent compound without the propyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
1,3-Dimethylcyclopentadiene: Another derivative with two methyl groups at different positions on the ring.
Uniqueness
1,3-Cyclopentadiene, 2-propyl- is unique due to the presence of the propyl group, which can influence its reactivity and the types of reactions it undergoes. This structural modification can enhance its utility in specific applications, such as the synthesis of specialized metallocenes and other organometallic compounds .
Eigenschaften
CAS-Nummer |
62247-86-3 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
2-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h3,6-7H,2,4-5H2,1H3 |
InChI-Schlüssel |
DFODTWUFWMTZID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


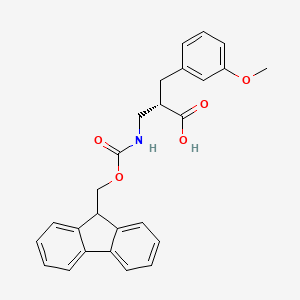
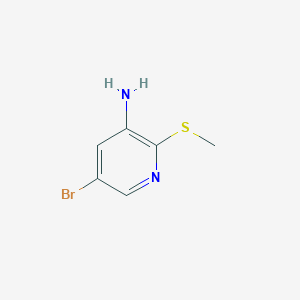
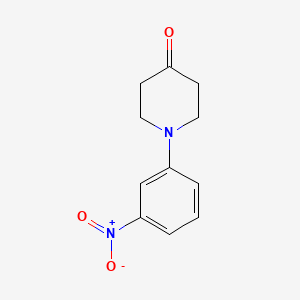
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
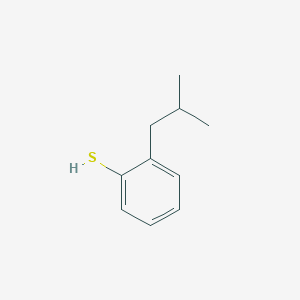
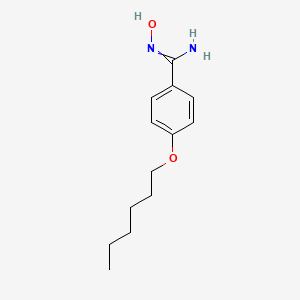
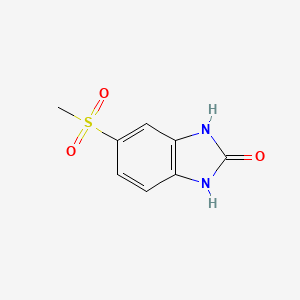
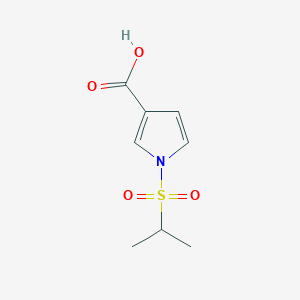
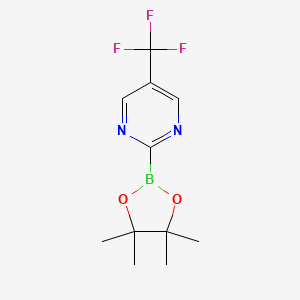
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

